1-(3,5-dichlorophenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole
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Overview
Description
1-(3,5-Dichlorophenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole is a synthetic organic compound characterized by its unique structure, which includes dichlorophenyl and fluorophenyl groups attached to a pyrazole ring
Preparation Methods
The synthesis of 1-(3,5-dichlorophenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Friedel-Crafts Acylation: The reaction of 3,5-dichlorobenzoyl chloride with fluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride to form the corresponding benzophenone intermediate.
Ketalization: The benzophenone intermediate is then reacted with ethylene glycol under microwave heating to form a ketal.
Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing environmental impact and production costs.
Chemical Reactions Analysis
1-(3,5-Dichlorophenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include butyllithium, aluminum chloride, ethylene glycol, and microwave heating. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3,5-Dichlorophenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological pathways and interactions due to its unique structural properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-(3,5-dichlorophenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound’s dichlorophenyl and fluorophenyl groups contribute to its binding affinity and specificity towards certain enzymes and receptors. These interactions can modulate biological processes, making the compound a valuable tool in biochemical research .
Comparison with Similar Compounds
1-(3,5-Dichlorophenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole can be compared with other similar compounds, such as:
1-(3,5-Dichlorophenyl)-3,5-bis(4-chlorophenyl)-1H-pyrazole: This compound has similar structural features but with chlorine atoms instead of fluorine, leading to different chemical and biological properties.
1-(3,5-Dichlorophenyl)-3,5-bis(4-bromophenyl)-1H-pyrazole:
1-(3,5-Dichlorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole: The methyl groups alter the compound’s hydrophobicity and interaction with biological targets .
These comparisons highlight the uniqueness of this compound in terms of its specific chemical and biological properties.
Properties
Molecular Formula |
C21H12Cl2F2N2 |
---|---|
Molecular Weight |
401.2 g/mol |
IUPAC Name |
1-(3,5-dichlorophenyl)-3,5-bis(4-fluorophenyl)pyrazole |
InChI |
InChI=1S/C21H12Cl2F2N2/c22-15-9-16(23)11-19(10-15)27-21(14-3-7-18(25)8-4-14)12-20(26-27)13-1-5-17(24)6-2-13/h1-12H |
InChI Key |
KCWBQBOPZVIOPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NN2C3=CC(=CC(=C3)Cl)Cl)C4=CC=C(C=C4)F)F |
Origin of Product |
United States |
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